2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid
Overview
Description
2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid is a chemical compound with the CAS Number: 1184056-88-9 . Its IUPAC name is [(5-bromo-2-furoyl)anilino]acetic acid . The molecular weight of this compound is 324.13 .
Molecular Structure Analysis
The InChI code for 2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid is 1S/C13H10BrNO4/c14-11-7-6-10 (19-11)13 (18)15 (8-12 (16)17)9-4-2-1-3-5-9/h1-7H,8H2, (H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Scientific Research Applications
- Scientific Field : Doping Control in Sports
- Application Summary : This compound could potentially be used as a marker in doping control for the detection of certain carbonic anhydrase inhibitors .
- Methods of Application : The in-vivo metabolism of certain substances after ophthalmic (eye drop) and systemic (oral) administration to pigs is evaluated . The metabolite pattern of these substances is then compared to samples obtained from patients that therapeutically apply these substances as ophthalmic preparations .
- Results or Outcomes : Preliminary results showed that the metabolism of these substances differs for the different application routes . It is also known that these substances, together with their metabolites, are enriched in the red blood cells, with a resulting half-life of several weeks after administration .
properties
IUPAC Name |
2-(N-(5-bromofuran-2-carbonyl)anilino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4/c14-11-7-6-10(19-11)13(18)15(8-12(16)17)9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGACMDEBLNYCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)C(=O)C2=CC=C(O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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